10,10'-Bis(4-fluorophenyl)-9,9'-bianthracene
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Overview
Description
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two anthracene units connected through a central carbon atom, with each anthracene unit substituted with a 4-fluorophenyl group. The unique structure of this compound imparts distinct photophysical and electrochemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene typically involves the Suzuki cross-coupling reaction. This reaction is carried out between 10,10’-dibromo-9,9’-bianthracene and 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually conducted under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Scientific Research Applications
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism by which 10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or energy transfer processes. These properties make it useful in applications such as imaging and optoelectronics. The molecular targets and pathways involved in its action are related to its interaction with light and subsequent energy transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene is unique due to the presence of fluorine atoms, which enhance its photophysical properties, such as fluorescence quantum yield and thermal stability. Compared to similar compounds, it offers improved performance in optoelectronic applications, making it a valuable material for research and industrial use .
Properties
Molecular Formula |
C40H24F2 |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-10-[10-(4-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-27-21-17-25(18-22-27)37-29-9-1-5-13-33(29)39(34-14-6-2-10-30(34)37)40-35-15-7-3-11-31(35)38(26-19-23-28(42)24-20-26)32-12-4-8-16-36(32)40/h1-24H |
InChI Key |
LIMJVVDQNZASJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
Origin of Product |
United States |
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